molecular formula C15H9BrClFN4O B2862290 6-bromo-5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide CAS No. 2094444-65-0

6-bromo-5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B2862290
CAS No.: 2094444-65-0
M. Wt: 395.62
InChI Key: RIWJEHIOILFEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with bromine, chlorine, and a carboxamide group, along with a phenyl ring substituted with fluorine and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted pyridine and phenyl precursors. The synthesis may involve:

    Halogenation: Introduction of bromine and chlorine atoms onto the pyridine ring.

    Coupling Reactions: Formation of the pyrazole moiety through cyclization reactions.

    Amidation: Introduction of the carboxamide group via reaction with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen or halogen atoms.

    Cyclization: Formation of additional rings or fused ring systems through intramolecular reactions.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Materials Science: Its unique structure may make it useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-bromo-5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide
  • 6-bromo-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide
  • 6-bromo-5-chloro-N-phenylpyridine-3-carboxamide

Uniqueness

The presence of both bromine and chlorine atoms, along with the pyrazole and fluorophenyl groups, makes 6-bromo-5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide unique. These substitutions can significantly influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.

Properties

IUPAC Name

6-bromo-5-chloro-N-(3-fluoro-4-pyrazol-1-ylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClFN4O/c16-14-11(17)6-9(8-19-14)15(23)21-10-2-3-13(12(18)7-10)22-5-1-4-20-22/h1-8H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWJEHIOILFEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(N=C3)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.